(+-)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol
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Overview
Description
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolopyrimidine moiety, which is a fused ring system combining a triazole and a pyrimidine, linked to a cyclopentenyl carbinol group. The presence of multiple functional groups, including amino groups and a hydroxyl group, makes it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines. The cyclopentenyl carbinol moiety is then introduced via a series of reactions, including alkylation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing catalytic processes to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine ring or the cyclopentenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol involves its interaction with specific molecular targets. The triazolopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological processes. Pathways involved may include inhibition of nucleic acid synthesis, disruption of cell signaling, or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(±)-trans-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol: A stereoisomer with different spatial arrangement, affecting its biological activity.
(±)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)methanol: A similar compound with a methanol group instead of a carbinol group.
Uniqueness
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
122624-83-3 |
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Molecular Formula |
C10H13N7O |
Molecular Weight |
247.26 g/mol |
IUPAC Name |
[(1S,4R)-4-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H13N7O/c11-8-7-9(14-10(12)13-8)17(16-15-7)6-2-1-5(3-6)4-18/h1-2,5-6,18H,3-4H2,(H4,11,12,13,14)/t5-,6+/m1/s1 |
InChI Key |
LLFPEISXMFXSKQ-RITPCOANSA-N |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C3=NC(=NC(=C3N=N2)N)N)CO |
Canonical SMILES |
C1C(C=CC1N2C3=NC(=NC(=C3N=N2)N)N)CO |
Origin of Product |
United States |
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